molecular formula C15H27NO4 B6156446 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid CAS No. 2229221-38-7

4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid

Cat. No.: B6156446
CAS No.: 2229221-38-7
M. Wt: 285.4
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 2-methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 2-methylbutanoic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with 2-methylbutanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance reaction efficiency and yield . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the carboxylic acid moiety.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively bind to its target without undergoing premature degradation. This selective binding can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is unique due to its specific combination of a piperidine ring with a tert-butoxycarbonyl group and a 2-methylbutanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

CAS No.

2229221-38-7

Molecular Formula

C15H27NO4

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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